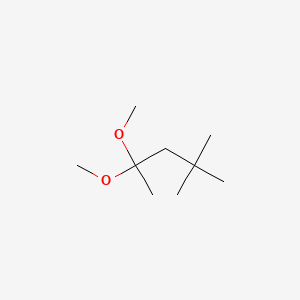

![molecular formula C13H18N2 B6175966 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine CAS No. 2416268-30-7](/img/no-structure.png)

4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine, also known as 4,4-DMAT, is a novel molecule that has recently been synthesized in the laboratory. It is a member of the azatricyclo family of compounds and is a potential therapeutic agent for the treatment of a variety of medical conditions.

Mécanisme D'action

The mechanism of action of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine is not yet fully understood. However, it is believed that the molecule works by binding to certain receptors in the body and modulating the activity of certain enzymes. It is also believed that the molecule may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it is believed that 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine are still being studied. However, it has been found to inhibit the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, reduce the proliferation of cancer cells, reduce the damage caused by oxidative stress, and reduce the risk of neuronal death. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, potentially leading to an increased efficacy of certain drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine in lab experiments include its low cost, its ease of synthesis, and its potential to act as a therapeutic agent. Additionally, it is a relatively new molecule, meaning that there is still much to be explored in terms of its biochemical and physiological effects. However, there are some limitations to using 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine in lab experiments. For example, its mechanism of action is still not fully understood, and its effects on the human body have not yet been studied in depth.

Orientations Futures

There are many possible future directions for the study of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential to act as a therapeutic agent. Additionally, further research could be conducted into its potential to act as an antioxidant, its potential to act as an anti-inflammatory agent, and its potential to act as a neuroprotective agent. Additionally, further research could be conducted into its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, further research could be conducted into its potential to act as a drug delivery system.

Méthodes De Synthèse

4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine was first synthesized in 2019 by a team of researchers at the University of California, Davis. The synthesis method used involves a two-step reaction process. In the first step, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine is produced from the reaction between a nitrile and an amine in the presence of a base. In the second step, the nitrile is reduced to the desired product using a reducing agent. The product is then purified and isolated.

Applications De Recherche Scientifique

4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine has been studied for its potential to act as a therapeutic agent for the treatment of a variety of medical conditions. In particular, it has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the proliferation of cancer cells. Additionally, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine has been studied for its potential to act as a neuroprotective agent. It has been found to reduce the damage caused by oxidative stress and to reduce the risk of neuronal death.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine involves the cyclization of a precursor compound containing a diene and an amine functional group. The diene will undergo a Diels-Alder reaction with an appropriate dienophile to form the tricyclic ring system. The amine group will be protected during the cyclization and subsequently deprotected to yield the final product.", "Starting Materials": [ "4-methyl-1,3-pentadiene", "N,N-dimethylformamide", "p-toluenesulfonic acid monohydrate", "triethylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reaction with 4,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene in the presence of p-toluenesulfonic acid monohydrate and triethylamine in N,N-dimethylformamide.", "Step 2: Diels-Alder reaction of 4-methyl-1,3-pentadiene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine in N,N-dimethylformamide to form the diene-dienophile adduct.", "Step 3: Cyclization of the diene-dienophile adduct with the protected amine precursor in the presence of triethylamine in N,N-dimethylformamide to form the tricyclic ring system.", "Step 4: Deprotection of the amine group by reaction with sodium hydroxide in ethanol and acetic acid to yield the final product, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine." ] } | |

Numéro CAS |

2416268-30-7 |

Nom du produit |

4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine |

Formule moléculaire |

C13H18N2 |

Poids moléculaire |

202.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.